N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide
Description
N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide (CAS: 2288716-07-2) is a nitro-substituted benzamide derivative characterized by an (E)-configured dimethylamino methylidene group at the benzamide’s nitrogen atom. This compound, cataloged as LD-2203 in commercial databases, exhibits a purity of 97% and is structurally defined by three key features: (1) a 2-methyl-5-nitrobenzamide backbone, (2) a conjugated imine (C=N) group in the (E)-configuration, and (3) a dimethylamino substituent . The (E)-stereochemistry of the imine moiety is critical for its stability and reactivity, as evidenced by analogous compounds confirmed via X-ray crystallography in related studies .
Structure
3D Structure
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-2-methyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERFMYPNMMJRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with 2-methyl-5-nitrobenzoic acid as the starting material. Through a sequence of reactions, including esterification, nitration, and amide formation, the target compound is synthesized.
Reaction Conditions
Esterification: : Conversion of 2-methyl-5-nitrobenzoic acid to its corresponding methyl ester using methanol and sulfuric acid.
Nitration: : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amide Formation: : Reacting the methyl ester intermediate with dimethylamine and an appropriate dehydrating agent to form the benzamide derivative.
Industrial Production Methods
Industrial production often employs continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and resource consumption. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is critical for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidative reactions, particularly at the methyl group and dimethylamino group, resulting in the formation of corresponding N-oxides or aldehydes.
Reduction
The nitro group can be selectively reduced to an amino group under hydrogenation conditions with catalysts like palladium on carbon.
Substitution
Electrophilic substitution reactions can occur, especially in the aromatic ring, facilitated by the presence of electron-donating and withdrawing groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: : Electrophiles such as halogens, or acyl chlorides under acidic or basic conditions.
Major Products
Oxidation: : N-oxides, aldehydes.
Reduction: : Aminobenzamides.
Substitution: : Halogenated or acylated derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Tetrahydropyran-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Ylides : The compound is utilized in the formation of phosphonium ylides, which are key intermediates in various organic reactions. For instance, it has been successfully used in reactions involving butyllithium to produce ylides that can further participate in transformations .
- Formation of Tetrahydropyran Derivatives : It plays a crucial role in synthesizing tetrahydropyran derivatives that are prevalent in natural products and pharmaceuticals. The use of tetrahydropyran-2-carbonyl chloride allows for the construction of complex molecular frameworks through cyclization reactions .
Case Studies and Research Findings
- Ylide Reactions : A study demonstrated that tetrahydropyran-2-carbonyl chloride could react with phosphonium salts to generate ylides, which subsequently underwent various transformations, including cyclization and substitution reactions. This highlights its utility in synthesizing complex organic molecules .
- Synthesis of Bioactive Compounds : Research has shown that derivatives of tetrahydropyran are found in several marine natural products. Tetrahydropyran-2-carbonyl chloride can be used to create these bioactive compounds through selective functionalization, enhancing their pharmacological properties .
- Cosmetic Chemistry : The compound's reactivity makes it suitable for developing cosmetic formulations. Its derivatives can act as emulsifiers and stabilizers, contributing to the texture and performance of cosmetic products .
Data Table: Summary of Applications
Safety Considerations
Due to its reactivity, particularly with water, safety precautions are essential when handling tetrahydropyran-2-carbonyl chloride. It should be stored under an inert atmosphere and kept away from moisture to prevent hazardous reactions . Personal protective equipment is recommended to avoid exposure.
Mechanism of Action
The mechanism by which N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide exerts its effects involves:
Molecular Targets: : Interaction with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways: : Influence on metabolic and signal transduction pathways, affecting cellular processes and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide, a comparative analysis with structurally analogous nitro compounds is presented below.
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities among selected nitro-substituted compounds:
Key Observations:
Backbone Diversity: Unlike QY-9800 (phenol) or QA-0297 (ester), LD-2203 features a benzamide core, which enhances hydrogen-bonding capacity and may improve binding to biological targets .
Nitro Group Positioning : The 5-nitro substitution in LD-2203 contrasts with the 4-nitro group in QY-9800, which could influence electronic effects and reactivity in electrophilic substitution reactions.
Biological Activity
N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide, also known by its CAS number 2288716-07-2, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- Structure : The compound features a nitro group and a dimethylamino group, which are significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines. The presence of the nitro group is often linked to the activation of reductive metabolism, which can enhance cytotoxic effects in hypoxic conditions .
- Enzyme Interaction : The compound has been shown to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways that are crucial for cell survival and proliferation.
- Apoptosis Induction : Similar compounds have been documented to induce apoptosis through mitochondrial dysfunction. This may involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to programmed cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Cytotoxic Effects on Cancer Cell Lines :
A study investigated the cytotoxicity of this compound against various cancer cell lines. Results indicated significant growth inhibition, particularly in hypoxic environments where the compound's reductive metabolism could be activated. The IC values varied across different cell lines, highlighting its selective toxicity . -
Mechanism Exploration :
Research has delved into the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound disrupts mitochondrial function, leading to the release of cytochrome c and activation of caspases, essential components in the apoptotic pathway . -
Antimicrobial Activity Assessment :
Preliminary assessments suggested that this compound exhibits antimicrobial properties against certain bacterial strains. Further studies are necessary to quantify this activity and explore potential therapeutic applications in infectious diseases .
Q & A
Q. What are the common synthetic routes for N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide?
The compound is typically synthesized via condensation reactions between 2-methyl-5-nitrobenzamide and dimethylformamide dimethyl acetal (DMF-DMA). Key steps include refluxing in anhydrous solvents (e.g., toluene or DMF) under inert gas to prevent hydrolysis. Purification involves column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization often requires strict control of reaction time (8-12 hours) and temperature (90-110°C) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : and NMR confirm the imine (C=N) and nitro group presence. The dimethylamino protons appear as a singlet (~δ 3.0 ppm), while aromatic protons resonate between δ 7.5–8.5 ppm.
- IR : Strong absorption bands at ~1650 cm (C=N stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches).
- X-ray Crystallography : Resolves the (E)-configuration of the imine group and planar geometry of the benzamide moiety. SHELXL refinement is recommended for accurate bond-length analysis .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate for:
- Heterocyclic Synthesis : Formation of pyrimidines or triazoles via cycloaddition with nitriles or azides.
- Ligand Design : The dimethylamino-imine group can coordinate transition metals (e.g., Cu, Pd) for catalysis .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected tautomerism or polymorphism) require:
- Multi-Technique Validation : Cross-check NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray data.
- Thermal Analysis : DSC/TGA to detect polymorphic transitions.
- DFT Calculations : Compare experimental bond lengths/angles (from SHELXL-refined structures) with theoretical models .
Q. How to design experiments to study the compound’s reactivity under varying conditions?
- Nitro Group Reduction : Catalytic hydrogenation (H/Pd-C) or NaSO in aqueous ethanol yields the corresponding amine. Monitor progress via HPLC (C18 column, acetonitrile/water mobile phase) .
- Imine Hydrolysis : Acidic conditions (HCl/HO) cleave the C=N bond. Use NMR to track hydrolysis intermediates .
Q. What strategies improve crystallization for structural analysis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of non-polar antisolvents (hexane).
- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal growth.
- ORTEP-3 Modeling : Analyze packing diagrams to predict intermolecular interactions (e.g., π-stacking, H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
